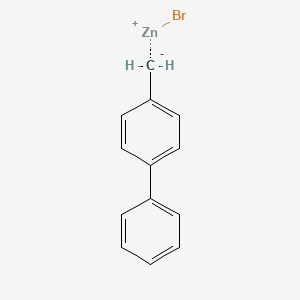

(Biphenyl-4-ylmethyl)zinc bromide, 0.50 M in THF

Description

Historical Context and Evolution of Organozinc Chemistry in C-C Bond Formation

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324), by heating ethyl iodide with zinc metal. wikipedia.org This discovery predates Grignard reagents and laid the foundation for organometallic chemistry. acs.org Initially, the pyrophoric nature of compounds like diethylzinc made them challenging to handle. wikipedia.org

Throughout the latter half of the 19th century, chemists explored the use of these early organozinc compounds in carbon-carbon bond formation. acs.orgoup.com Key milestones from this era include:

1861: Freund's use of diethylzinc to synthesize ketones from acetyl chloride. libretexts.org

1867: Butlerov's preparation of tertiary alcohols using dimethylzinc (B1204448) and acetyl chloride. libretexts.org

The Reformatsky reaction , which utilizes an α-haloester and a carbonyl compound in the presence of zinc to form β-hydroxyesters, became one of the most enduring applications of organozinc chemistry. digitellinc.comresearchgate.net

Despite these early successes, the discovery of more reactive and easily prepared Grignard reagents around 1900 temporarily eclipsed the use of their organozinc counterparts. oup.com It was not until much later that the synthetic community recognized that the lower reactivity of organozinc halides was, in fact, a significant advantage, allowing for the incorporation of various functional groups into the reagent. oup.com The development of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling , revolutionized the field, showcasing the power of organozinc reagents in forming C-C bonds with high selectivity and functional group tolerance. wikipedia.orguni-muenchen.de

Strategic Importance of Organozinc Halides, Including (Biphenyl-4-ylmethyl)zinc Bromide, in Constructing Complex Molecular Architectures

Organozinc halides, with the general formula RZnX, are crucial intermediates in the synthesis of complex, often biologically active, molecules. acs.orgrsc.org Their strategic importance stems from their ability to participate in a wide range of carbon-carbon bond-forming reactions, including the highly valued Negishi cross-coupling. wikipedia.org This reaction allows for the formation of C(sp²)-C(sp³), C(sp³)-C(sp³), and C(sp²)-C(sp²) bonds, which are fundamental to the construction of diverse molecular scaffolds. researchgate.net

(Biphenyl-4-ylmethyl)zinc bromide, as a benzylic zinc halide, is particularly valuable for introducing the biphenylmethyl moiety into organic structures. The biphenyl (B1667301) scaffold is a privileged substructure found in numerous pharmaceuticals, agrochemicals, and materials. nih.govgre.ac.uk The ability to form this structural unit under mild conditions and in the presence of sensitive functional groups is a significant advantage in multistep syntheses. researchgate.net

The use of benzylic zinc reagents allows for the construction of complex diarylmethanes, which are present in natural products like Orphiodilactone B. uni-muenchen.de Furthermore, the development of solid, air- and moisture-stable organozinc pivalates has enhanced their practicality and ease of handling in laboratory settings. researchgate.net

Academic Research Landscape of Benzylic Organozinc Reagents: Current Trends and Challenges

The field of benzylic organozinc reagents is an active area of academic research, with ongoing efforts to expand their synthetic utility and address existing challenges.

Current Trends:

Milder and More Efficient Preparation Methods: A significant trend is the development of milder conditions for the preparation of benzylic zinc halides. The use of lithium chloride (LiCl) as an activating agent allows for the direct insertion of zinc dust into benzylic chlorides at room temperature, avoiding the need for elevated temperatures or highly polar solvents. nih.govacs.org This has broadened the scope of accessible functionalized benzylic zinc reagents. acs.org

Flow Chemistry: The continuous synthesis of organozinc reagents in flow reactors is gaining traction. This approach offers better control over reaction parameters, improved safety, and scalability, making these reagents more accessible for industrial applications. acs.org

Photoredox Catalysis: The intersection of organozinc chemistry with photoredox catalysis is opening new avenues for C-C bond formation under mild, light-irradiated conditions. researchgate.net

Asymmetric Synthesis: The development of chiral ligands for enantioselective additions of organozinc reagents to carbonyls and other electrophiles continues to be a major focus, aiming to produce enantioenriched secondary alcohols and other chiral building blocks. libretexts.org

Challenges:

Instability and Sensitivity: Despite advances, many organozinc reagents remain sensitive to air and moisture, requiring careful handling under inert atmospheres. wikipedia.orgresearchgate.net While the development of solid pivalate (B1233124) forms has mitigated this, it remains a consideration. researchgate.net

Limited Reactivity in Some Cases: The inherent moderate reactivity of organozinc reagents can be a limitation for certain transformations that require stronger nucleophiles. Overcoming this often necessitates the use of transition metal catalysts, which can add cost and complexity. researchgate.net

Preparation of Tertiary Benzylic Reagents: The preparation of tertiary benzylic zinc reagents is often challenging due to competing elimination reactions. acs.org

Future research will likely focus on developing even more robust and user-friendly methods for preparing and utilizing these powerful synthetic tools, further expanding their role in the synthesis of next-generation pharmaceuticals and materials.

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);1-methanidyl-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11.BrH.Zn/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSPMLYWNGXINZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Biphenyl 4 Ylmethyl Zinc Bromide in Carbon Carbon Bond Forming Reactions

Cross-Coupling Reactions

Palladium-Catalyzed Negishi Coupling with (Biphenyl-4-ylmethyl)zinc Bromide

The palladium-catalyzed Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgrsc.org This reaction couples organozinc compounds with various organic halides or triflates. wikipedia.org Specifically, the use of benzylic zinc reagents like (Biphenyl-4-ylmethyl)zinc bromide allows for the construction of diarylmethane structures, which are prevalent in many biologically active compounds and materials science applications. rsc.org The catalytic cycle, like other palladium-catalyzed cross-couplings, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov

The catalytic cycle is initiated by the oxidative addition of an organic electrophile (R-X) to a low-valent palladium(0) complex. youtube.com This step involves the insertion of the palladium center into the carbon-halide bond, resulting in the formation of a palladium(II) species. The reactivity of the electrophile in this step is highly dependent on the nature of the leaving group (X), with the general trend being I > OTf > Br >> Cl. wikipedia.org

For couplings with (Biphenyl-4-ylmethyl)zinc bromide, a variety of aryl and vinyl halides can be employed. The electronic properties of the electrophile can influence the rate of oxidative addition. Electron-deficient aryl halides generally react faster than electron-rich ones.

Ligands coordinated to the palladium center play a crucial role in this step. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) can facilitate the oxidative addition, particularly with less reactive electrophiles like aryl chlorides. nih.govuni-muenchen.de These ligands stabilize the palladium(0) species and promote the cleavage of the C-X bond. For instance, electron-deficient ligands have been shown to accelerate the subsequent reductive elimination step, highlighting the need for a balanced ligand choice to optimize the entire catalytic cycle. acs.org

Table 1: Effect of Ligand on Oxidative Addition Rate in a Model Negishi Coupling This table presents illustrative data based on general findings in the field for similar systems.

| Entry | Ligand | Electrophile | Relative Rate |

|---|---|---|---|

| 1 | PPh₃ | 4-Iodotoluene | 1.0 |

| 2 | P(t-Bu)₃ | 4-Iodotoluene | 5.2 |

| 3 | XPhos | 4-Chlorotoluene | 2.5 |

Following oxidative addition, the transmetalation step occurs, where the organic group from the organozinc reagent is transferred to the palladium(II) complex, displacing the halide. youtube.com In the case of (Biphenyl-4-ylmethyl)zinc bromide, the biphenyl-4-ylmethyl group is transferred to the palladium center. The reactivity of organozinc reagents in this step is one of the key advantages of the Negishi coupling, as they exhibit high functional group tolerance and reactivity. nih.gov

The exact nature of the transmetalating species can be complex. While organozinc halides (RZnX) are commonly used, the formation of higher-order zincates in the presence of salts like LiCl can enhance reactivity and facilitate the transfer of the organic group to the palladium center. core.ac.uk The THF solvent, in which (Biphenyl-4-ylmethyl)zinc bromide is supplied, is a coordinating solvent that helps to solubilize the organometallic species and facilitate the reaction.

A potential side reaction that can occur at this stage is a second transmetalation, where the newly formed diorganopalladium intermediate reacts with another molecule of the organozinc reagent. researchgate.net This can lead to the formation of homocoupled products and must be controlled by optimizing reaction conditions such as temperature and reactant concentrations. researchgate.net The ligand environment on the palladium continues to be important, influencing the rate and selectivity of the transmetalation process.

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond, regenerating the palladium(0) catalyst which can then re-enter the cycle. wikipedia.orgyoutube.com For the reaction of (Biphenyl-4-ylmethyl)zinc bromide, this step involves the formation of a bond between the biphenyl-4-ylmethyl group and the organic group from the electrophile.

For this step to occur efficiently, the two organic fragments must be in a cis orientation on the palladium center. wikipedia.org The rate of reductive elimination is significantly influenced by the steric and electronic properties of both the ligands and the coupling partners. Electron-donating ligands can slow down this step, while sterically bulky ligands can promote it by relieving steric strain in the transition state. uni-muenchen.de

A critical competing pathway, especially for sp³-hybridized organometallics like benzylic zinc reagents, is β-hydride elimination. nih.govmit.edu Although benzylic zinc reagents lack β-hydrogens on the aromatic ring, the methylene (B1212753) linker can be susceptible under certain conditions, though this is less common than with simple alkyl zinc reagents. The choice of an appropriate catalyst system is paramount to ensure that the rate of reductive elimination is significantly faster than any potential side reactions. mit.eduacs.org

The Negishi coupling of (Biphenyl-4-ylmethyl)zinc bromide is compatible with a wide range of electrophilic partners, demonstrating its synthetic utility. organic-chemistry.org

Aryl Halides: A broad array of aryl bromides and iodides can be effectively coupled. The reaction tolerates a variety of functional groups on the aryl halide, including esters, ketones, nitriles, and ethers, owing to the moderate reactivity of the organozinc reagent. nih.govacs.org More challenging aryl chlorides and triflates can also be used, often requiring more specialized catalyst systems with highly active ligands. uni-muenchen.de

Vinyl Halides: Vinyl bromides and iodides are excellent substrates, and the coupling typically proceeds with retention of the double bond stereochemistry. wikipedia.org This allows for the stereospecific synthesis of substituted alkenes.

Triflates: Aryl and vinyl triflates are also suitable electrophiles and are often more reactive than the corresponding chlorides, providing a useful alternative. wikipedia.orguni-muenchen.de

Table 2: Illustrative Scope of Electrophiles for Coupling with a Benzylic Zinc Reagent This table presents representative yields for the coupling of a generic benzylic zinc bromide with various electrophiles based on published literature for analogous systems.

| Entry | Electrophile | Catalyst System | Product Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | 92% |

| 2 | 3-Iodopyridine | Pd₂(dba)₃ / P(2-furyl)₃ | 88% |

| 3 | 4-Chlorobenzonitrile | Pd-PEPPSI-IPr | 85% |

| 4 | Phenyl vinyl bromide | Pd(PPh₃)₄ | 95% |

The success of coupling sp³-hybridized centers, such as the benzylic carbon in (Biphenyl-4-ylmethyl)zinc bromide, is highly dependent on the catalyst and ligand employed. rsc.org The primary challenge is to promote the desired reductive elimination over competing side reactions. acs.org

Significant progress has been made in developing specialized ligands for this purpose. Sterically demanding and electron-rich biaryl monophosphine ligands, such as CPhos, SPhos, and RuPhos, have proven to be highly effective. nih.govacs.org These ligands promote the formation of a monoligated palladium species that is highly active in the catalytic cycle and can accelerate the crucial reductive elimination step. uni-muenchen.de

N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for challenging Negishi couplings. nih.gov Pre-catalysts like Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are particularly effective. nih.gov These catalysts are often more stable and can provide high turnovers for the coupling of benzylic zinc reagents with a broad range of electrophiles, including heteroaryl halides. acs.orgnih.gov The optimization of the ligand is crucial for achieving high yields and selectivities, especially when dealing with sterically hindered substrates or those containing sensitive functional groups. nih.gov

Nickel-Catalyzed Cross-Couplings of (Biphenyl-4-ylmethyl)zinc Bromide

(Biphenyl-4-ylmethyl)zinc bromide serves as a proficient nucleophilic partner in nickel-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The utility of nickel as a catalyst stems from its cost-effectiveness compared to palladium and its unique reactivity, which often provides complementary results. researchgate.net Nickel catalysts are particularly effective in activating a wide range of organic electrophiles and are well-suited for constructing C(sp²)–C(sp³) and C(sp³)–C(sp³) linkages. nih.govnih.govdicp.ac.cn

The mechanism of nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, is generally understood to proceed through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov However, nickel catalysis exhibits mechanistic nuances that distinguish it from palladium-based systems. researchgate.netchemrxiv.orgchemrxiv.org

The catalytic cycle typically begins with the oxidative addition of an organic halide (R-X) to a low-valent nickel(0) complex, forming a nickel(II) intermediate. youtube.comlibretexts.org Subsequently, transmetalation occurs where the organic group from (Biphenyl-4-ylmethyl)zinc bromide is transferred to the nickel(II) center, displacing the halide and forming a diorganonickel(II) species. nih.govresearchgate.netox.ac.uk The final step is reductive elimination, where the two organic groups on the nickel center couple, forming the new C-C bond and regenerating the active nickel(0) catalyst. libretexts.org

A key distinction in nickel catalysis is its ability to access multiple oxidation states, including Ni(I), Ni(II), and Ni(III). youtube.comorgsyn.org This allows for alternative mechanistic pathways, particularly those involving single-electron transfer (SET) processes. researchgate.netyoutube.com For instance, the reaction can proceed via a Ni(I)/Ni(III) cycle, especially in reductive cross-electrophile couplings where two different electrophiles are coupled in the presence of a stoichiometric reductant like zinc metal. orgsyn.orgoaepublish.comresearchgate.net In such pathways, the alkyl electrophile can be converted into an alkyl radical, which then combines with an organonickel(II) intermediate to form a Ni(III) species. orgsyn.org This intermediate then undergoes rapid reductive elimination to yield the product. orgsyn.org The facility with which nickel shuttles between these oxidation states makes it highly versatile for a broad range of coupling reactions. researchgate.netyoutube.com

Figure 1: Postulated Catalytic Cycle for Nickel-Catalyzed Cross-Coupling mermaid graph TD A[LₙNi⁰] -- Oxidative Addition (Ar-X) --> B{LₙNiᴵᴵ(Ar)(X)}; B -- Transmetalation ([1,1'-biphenyl]-4-ylmethyl)ZnBr --> C{LₙNiᴵᴵ(Ar)(CH₂-Biph)}; C -- Reductive Elimination --> D(Ar-CH₂-Biph); D -- LₙNi⁰ is regenerated --> A;

Nucleophilic Addition Reactions of (Biphenyl-4-ylmethyl)zinc Bromide

Barbier-Type Reactions with Carbonyl Compounds

The Barbier reaction is a one-pot organometallic reaction where an alkyl halide, a carbonyl compound (aldehyde or ketone), and a metal like zinc react to form a primary, secondary, or tertiary alcohol. wikipedia.org A key feature of the Barbier reaction is the in situ generation of the organometallic reagent, which immediately reacts with the carbonyl substrate present in the same vessel. wikipedia.orglibretexts.org

For (Biphenyl-4-ylmethyl)zinc bromide, the Barbier-type reaction would involve mixing 4-(bromomethyl)biphenyl, zinc metal, and a suitable carbonyl compound in a solvent like THF. The (Biphenyl-4-ylmethyl)zinc bromide is formed on the surface of the zinc metal and subsequently adds to the carbonyl carbon.

Mechanism:

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of 4-(bromomethyl)biphenyl to form (Biphenyl-4-ylmethyl)zinc bromide.

Nucleophilic Addition: The benzylic carbon of the organozinc reagent, which is nucleophilic, attacks the electrophilic carbon of the carbonyl group. This typically proceeds through a six-membered, chair-like transition state (Zimmerman-Traxler model) if the carbonyl coordinates to the zinc atom first. wikipedia.org

Workup: Aqueous acidic workup protonates the resulting zinc alkoxide to yield the final diaryl-substituted alcohol product.

This reaction is expected to proceed efficiently with a range of aldehydes and ketones. Due to the relatively soft nature of the benzylic zinc reagent, 1,2-addition to the carbonyl group is the overwhelmingly favored pathway.

Table 1: Expected Products from Barbier-Type Reaction of (Biphenyl-4-ylmethyl)zinc Bromide with Various Carbonyl Compounds This table is illustrative of expected outcomes based on general Barbier reaction principles.

| Carbonyl Substrate | Expected Alcohol Product |

|---|---|

| Benzaldehyde | 1-(Biphenyl-4-yl)-2-phenylethan-1-ol |

| Acetone | 2-(Biphenyl-4-yl)-1,1-dimethylethan-1-ol |

Reformatsky-Type Reactions with α-Halo Esters

The classical Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orglibretexts.org The key intermediate is a zinc enolate, known as a Reformatsky reagent. nrochemistry.com

A direct analogue of the Reformatsky reaction using (Biphenyl-4-ylmethyl)zinc bromide is not conventional, as this reagent is not an α-halo ester derivative. However, a "Reformatsky-type" reaction could describe the addition of a pre-formed (Biphenyl-4-ylmethyl)zinc bromide reagent to an α-halo ester. In this scenario, the organozinc compound would act as a nucleophile attacking the ester carbonyl. However, organozinc halides are known to be less reactive towards esters compared to aldehydes or ketones, which often allows esters to be tolerated as functional groups in other reactions. wikipedia.orgorganic-chemistry.org A more plausible scenario involves the reaction of (Biphenyl-4-ylmethyl)zinc bromide with a different electrophile in a process mechanistically similar to the Reformatsky reaction's addition step.

Given the defined scope, a direct Reformatsky reaction involving (Biphenyl-4-ylmethyl)zinc bromide as the primary reagent is not applicable. The core of the Reformatsky reaction is the specific formation of a zinc enolate from an α-halo ester. libretexts.orgbeilstein-journals.org

Stereoselective Additions to Imines and Aldehydes

The addition of organozinc reagents to aldehydes and imines is a powerful method for synthesizing chiral alcohols and amines, respectively. Achieving high stereoselectivity often requires the use of chiral ligands or auxiliaries. nih.govacs.org

When (Biphenyl-4-ylmethyl)zinc bromide adds to a prochiral aldehyde or imine, a new stereocenter is created. Without a chiral influence, a racemic mixture of the product would be expected. However, the addition of a chiral catalyst, such as a chiral amino alcohol or a BINOL-derived ligand, can create a chiral environment around the zinc atom. acs.org

Mechanism of Catalytic Asymmetric Addition:

Catalyst Complexation: The chiral ligand coordinates to the zinc atom of (Biphenyl-4-ylmethyl)zinc bromide.

Stereoselective Addition: This new, chiral organozinc complex then reacts with the aldehyde or imine. The steric and electronic properties of the ligand direct the addition of the biphenylmethyl group to a specific face (Re or Si) of the electrophile, leading to an excess of one enantiomer of the product.

The reaction with aldehydes yields chiral secondary alcohols, while addition to imines (an aza-Barbier or aza-Reformatsky type reaction) produces chiral amines. The efficiency and enantioselectivity of these additions are highly dependent on the choice of ligand, solvent, and reaction temperature. nih.gov

Table 2: Potential Chiral Products from Stereoselective Addition This table illustrates potential products, assuming the use of an appropriate chiral catalyst.

| Electrophile | Potential Chiral Product |

|---|---|

| Benzaldehyde | (R)- or (S)-1-(Biphenyl-4-yl)-2-phenylethan-1-ol |

Allylation and Propargylation Reactions

Allylation and propargylation reactions involve the addition of allyl or propargyl groups to electrophiles. While (Biphenyl-4-ylmethyl)zinc bromide is a benzylic, not an allylic or propargylic, reagent, it can participate in reactions with allylic or propargylic electrophiles.

For example, (Biphenyl-4-ylmethyl)zinc bromide can act as a nucleophile in a copper-catalyzed substitution reaction with an allyl halide or a propargyl halide (or their derivatives like mesylates or phosphates). This would result in the formation of a new carbon-carbon bond, coupling the biphenylmethyl group to the allyl or propargyl moiety. Propargyl halides can sometimes yield a mixture of propargyl and allenic products, though the regioselectivity can be controlled by reaction conditions and catalysts. organic-chemistry.orgnih.gov

Other Selective Transformations (e.g., S_N2' Reactions, Michael Additions)

The versatile reactivity of organozinc reagents extends to other important selective transformations.

S_N2' Reactions: An S_N2' reaction involves the nucleophilic attack at the terminal position of an allylic system, with a corresponding shift of the double bond and departure of the leaving group from the other end. (Biphenyl-4-ylmethyl)zinc bromide, particularly when converted to a more reactive organocuprate species via transmetalation, could act as the nucleophile in such reactions. The use of polar aprotic solvents like DMSO can significantly promote S_N2' reactions with organozinc reagents. organic-chemistry.org

Michael Additions (Conjugate Addition): As a soft nucleophile, (Biphenyl-4-ylmethyl)zinc bromide is well-suited for Michael or 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds (enones). While direct addition of organozinc halides to enones can be slow, the reaction is often facilitated by the addition of a copper(I) catalyst (e.g., CuCN·2LiCl) or by using specific solvents like 1,2-dimethoxyethane (B42094) (DME) that can promote the uncatalyzed reaction. acs.orgrsc.org

Mechanism of Cu-Catalyzed Michael Addition:

Transmetalation: (Biphenyl-4-ylmethyl)zinc bromide reacts with a Cu(I) salt to form a more reactive organocuprate species.

Conjugate Addition: The organocuprate adds to the β-carbon of the α,β-unsaturated system.

Enolate Trapping/Workup: The resulting zinc or copper enolate is then protonated during aqueous workup to give the final 1,4-adduct.

This methodology allows for the formation of γ-diaryl ketones or esters with high regioselectivity, avoiding the 1,2-addition to the carbonyl group that is often competitive with harder nucleophiles. acs.org

Catalytic Strategies and Ligand Design in Reactions Involving Biphenyl 4 Ylmethyl Zinc Bromide

Transition Metal Catalyst Precursors and Active Species

The catalytic cycle in cross-coupling reactions is driven by a transition metal center that shuttles between different oxidation states. The process typically begins with an air-stable precatalyst which, under reaction conditions, is converted into a low-valent, coordinatively unsaturated active species. This active catalyst then engages in the key steps of oxidative addition, transmetalation with the organozinc reagent, and reductive elimination to yield the final product and regenerate the catalyst.

Palladium catalysts are extensively used for Negishi and Suzuki-Miyaura cross-coupling reactions due to their high efficiency and functional group tolerance. nih.govnih.gov While the catalytically active species is typically a Palladium(0) complex, stable Palladium(II) salts are often used as precatalysts. nih.govresearchgate.net

Palladium(II) Precursors: Common Pd(II) precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride complexes such as PdCl₂(dppf). nih.gov These are advantageous due to their stability in air, making them easier to handle and store compared to their Pd(0) counterparts. researchgate.net Under the reaction conditions, the Pd(II) precursor is reduced in situ to the active Pd(0) species. This reduction can be effected by various components in the reaction mixture, including phosphine (B1218219) ligands or the organozinc reagent itself. nih.gov For instance, the combination of Pd(OAc)₂ with tetraalkylammonium halides has been shown to efficiently catalyze the cross-coupling of aryl iodides with alkylzinc reagents, presumably through the formation of stabilized Pd(0) nanoparticles. nih.gov

Active Palladium(0) Species: The true catalyst, a Pd(0) complex, is where the catalytic cycle begins. researchgate.net The cycle involves the oxidative addition of an organic halide to the Pd(0) center, followed by transmetalation with (Biphenyl-4-ylmethyl)zinc bromide and subsequent reductive elimination to form the new carbon-carbon bond. chemrxiv.org The concentration of the active monoligated Pd(0) species is often very low, as it exists in equilibrium with more saturated and less reactive ligated forms. chemrxiv.org The structure of the ligands plays a crucial role in facilitating the elementary steps of the catalytic cycle, particularly the reductive elimination step, which is often favored by ligands with a large bite angle. nih.gov

Table 1: Common Palladium Catalyst Systems for Cross-Coupling Reactions

| Precursor | Common Ligands | Active Species | Key Features |

| Pd(OAc)₂ | Buchwald-type phosphines, PPh₃ | Pd(0)Lₙ | Air-stable, versatile precatalyst; reduced in situ. |

| [Pd(C₃H₅)Cl]₂ | Diphosphines (e.g., tedicyp) | Pd(0)Lₙ | Active for Negishi coupling with alkylzinc bromides. nih.gov |

| PdCl₂(dppf) | dppf (chelating diphosphine) | Pd(0)(dppf) | Highly active due to large bite angle facilitating reductive elimination. nih.gov |

| cis-[Pd(ArF)₂(THF)₂] | Biaryl-dialkylphosphines | [Pd(Ar)(X)(L)] | Stable Pd(II) precursor for clean, in situ catalyst generation. researchgate.net |

Nickel has emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.gov Its ability to activate less reactive electrophiles, such as aryl chlorides, makes it a valuable tool in organic synthesis. nih.gov Similar to palladium, Ni(0) is the active species, but air-stable Ni(II) precatalysts are more commonly employed for practical reasons. encyclopedia.publookchem.com

Nickel(II) Precursors: The use of air- and moisture-stable Ni(II) precursors simplifies the setup of catalytic reactions, avoiding the need for a glovebox. encyclopedia.pub Common commercially available Ni(II) salts include NiCl₂·glyme, NiBr₂, and Ni(acac)₂. encyclopedia.publookchem.com These salts require in situ reduction to generate the active Ni(0) or Ni(I) species. encyclopedia.pub More sophisticated single-component Ni(II) precatalysts, such as [(dppf)Ni(cinnamyl)Cl], have been developed to rapidly generate the catalytically active Ni(0) species under mild conditions, showing high reactivity even at low catalyst loadings. nih.gov Mechanistic studies suggest that in many systems, a Ni(0)/Ni(II) cycle is operative. lookchem.com

Active Nickel(0) Species: The high reactivity of Ni(0) allows it to readily undergo oxidative addition with a wide range of organic electrophiles. nih.gov However, common Ni(0) sources like Ni(cod)₂ are highly sensitive to air and water, limiting their practicality. encyclopedia.pub The in situ generation from Ni(II) salts is therefore the preferred method. lookchem.com Once formed, the Ni(0) species enters a catalytic cycle analogous to that of palladium. The choice of ligand is critical in stabilizing the active species and modulating its reactivity. chemrxiv.org

Table 2: Representative Nickel Catalyst Systems

| Precursor | Common Ligands | Active Species | Key Features |

| NiCl₂·glyme | Bipyridine, Phosphines | Ni(0)Lₙ | Inexpensive, common Ni(II) salt. encyclopedia.pub |

| Ni(cod)₂ | Buchwald-type phosphines, NHCs | Ni(0)Lₙ | Highly reactive but air-sensitive Ni(0) source. encyclopedia.pub |

| [(dppf)Ni(cinnamyl)Cl] | dppf | Ni(0)(dppf) | Air-stable, single-component precatalyst for rapid generation of Ni(0). nih.gov |

| NiBr₂ | DPPF | Ni(0)/Ni(I) | Used in studies suggesting a Ni(0)/Ni(II) cycle is active. lookchem.com |

Copper-catalyzed cross-coupling reactions, such as the Ullmann reaction, have been known for over a century. acs.org Modern advancements have transformed these stoichiometric reactions into efficient catalytic processes that operate under milder conditions. Copper offers a more economical alternative to precious metals like palladium. The active catalyst is typically a Copper(I) species.

Copper(I) Precursors: Common precursors include copper(I) halides (CuI, CuBr) and copper(I) oxide (Cu₂O). jmchemsci.com While both Cu(I) and Cu(II) complexes can serve as precatalysts, mechanistic studies suggest that the active catalyst often forms through a pre-steady-state process. nih.gov For example, in some aerobic oxidative couplings, either Cu(I) or Cu(II) precursors can initiate the reaction, but the active catalyst is a modified species formed under steady-state conditions. nih.gov In many modern protocols, the use of a suitable ligand is crucial to prevent catalyst deactivation and achieve high yields. acs.org However, highly efficient ligand-free systems, such as CuI with a cesium carbonate base, have also been developed for Suzuki-Miyaura type couplings. jmchemsci.com

Active Copper(I) Species: The precise nature of the active copper species is often debated and can be highly dependent on the specific reaction conditions, including the solvent, base, and ligands used. In Ullmann-type reactions, ligands such as diamines and dicarbonyl compounds are effective in stabilizing the monovalent copper catalyst and preventing side reactions. The catalytic cycle may involve oxidative addition of the aryl halide to a Cu(I) center, followed by transmetalation and reductive elimination, although the exact mechanisms can differ from those of palladium and nickel.

Table 3: Examples of Copper(I) Catalytic Systems

| Precursor | Common Ligands | Proposed Active Species | Key Applications |

| CuI | Ligand-free, Diamines | Cu(I) complex | Suzuki-Miyaura and Ullmann couplings. acs.orgjmchemsci.com |

| CuTc | None specified | Cu(I) complex | Ullmann coupling at room temperature; co-catalyst for Pd-catalyzed reactions. |

| (N₂)Cu(I)I | 1,5-diaza-cis-decalin (N₂) | Modified Cu complex | Aerobic oxidative biaryl coupling. nih.gov |

Ligand Architecture and Its Impact on Reactivity and Selectivity

Ligands are not mere spectators in transition metal catalysis; they are integral components that control the catalyst's stability, activity, and selectivity. By binding to the metal center, ligands modify its electronic properties and create a specific steric environment that influences the rates of the elementary steps in the catalytic cycle.

Phosphine ligands are among the most versatile and widely used ligands in cross-coupling chemistry. Their properties can be finely tuned by varying the substituents on the phosphorus atom.

Monophosphines: Bulky, electron-rich dialkylbiaryl phosphines, often referred to as Buchwald-type ligands, have been instrumental in advancing cross-coupling reactions. nih.govchemrxiv.org These ligands promote the formation of monoligated, highly reactive L-M(0) species that readily undergo oxidative addition. The steric bulk also facilitates the final reductive elimination step. nih.gov The electronic and steric parameters of these ligands have been shown to be critical for catalytic performance in both palladium and nickel-catalyzed reactions. chemrxiv.orgsemanticscholar.org

Diphosphines: Bidentate phosphine ligands, or diphosphines, chelate to the metal center, forming a stable complex. The "bite angle" of the diphosphine—the P-M-P angle—is a critical parameter that significantly influences catalytic activity. nih.gov Ligands with wider bite angles, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are known to promote reductive elimination, leading to higher reaction rates and yields. nih.gov The development of novel phosphine architectures, including rigid P-bridged biaryl phosphacyclic ligands, has led to highly efficient catalysts for Suzuki-Miyaura reactions of challenging substrates at room temperature. nih.govsemanticscholar.org

Table 4: Impact of Phosphine Ligand Structure on Catalysis

| Ligand Type | Example(s) | Key Structural Feature | Impact on Reactivity/Selectivity |

| Monophosphine (Buchwald-type) | tBuXPhos, SPhos | Bulky, electron-rich biaryl moiety | Promotes oxidative addition and reductive elimination; stabilizes active species. nih.govchemrxiv.org |

| Diphosphine (Chelating) | dppf, dppp | Defined bite angle | Large bite angle facilitates reductive elimination; enhances catalyst stability. nih.govnih.gov |

| Phosphacyclic | Phobane, Phosphatrioxa-adamantane derivatives | Rigid, bridged framework | High efficiency for coupling sterically hindered and heterocyclic substrates. nih.govsemanticscholar.org |

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis, often considered superior alternatives to phosphines. orgchemres.orgresearchgate.net

Structure and Bonding: NHCs are stable singlet carbenes that form very strong sigma bonds with metal centers. orgchemres.org This strong bond results in highly stable and robust organometallic complexes. orgchemres.orgnih.gov The electronic properties of NHCs are primarily governed by the substituents on the nitrogen atoms. Their strong electron-donating ability, which is typically greater than that of even the most electron-rich phosphines, helps to stabilize the metal center and increase its reactivity in oxidative addition.

Impact on Catalysis: The steric bulk of NHC ligands, easily tunable by modifying the N-substituents (e.g., mesityl, diisopropylphenyl), provides a well-defined coordination sphere around the metal. This steric hindrance can promote reductive elimination and prevent catalyst decomposition pathways like dimerization. Metal-NHC complexes have demonstrated high activity and stability in a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, often with high turnover numbers. orgchemres.orgresearchgate.netnih.gov The strong M-NHC bond contributes to the longevity of the catalyst, preventing leaching and allowing for potential catalyst recycling. orgchemres.org

Table 5: Characteristics of NHC Ligands in Cross-Coupling

| Feature | Description | Consequence in Catalysis |

| Strong σ-Donation | Stronger electron donors than most phosphines. | Forms very stable M-NHC bonds; increases metal's reactivity towards oxidative addition. orgchemres.orgnih.gov |

| Tunable Steric Bulk | Bulky groups on nitrogen atoms (e.g., IMes, IPr). | Protects the metal center; promotes reductive elimination; enhances catalyst stability. |

| High Stability | Resistant to air and moisture when complexed to a metal. orgchemres.org | Leads to robust, long-lived catalysts with high turnover frequencies. |

Advanced Synthetic Strategies and Methodological Innovations Utilizing Organozinc Reagents

Tandem and Cascade Reactions Incorporating (Biphenyl-4-ylmethyl)zinc Bromide

Tandem and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, represent a highly efficient approach to molecular construction. While specific examples detailing the use of (biphenyl-4-ylmethyl)zinc bromide in such sequences are not extensively documented, the known reactivity of benzylic zinc reagents in cross-coupling reactions provides a foundation for designing such processes.

A plausible tandem sequence could involve an initial nickel-catalyzed Negishi cross-coupling of (biphenyl-4-ylmethyl)zinc bromide with a suitably functionalized electrophile, which then undergoes a subsequent intramolecular cyclization. For instance, coupling with a halo-substituted alkene could be followed by an intramolecular Heck-type reaction to construct cyclic frameworks. The success of such a cascade would depend on the careful selection of catalysts and reaction conditions to ensure compatibility between the cross-coupling and the subsequent cyclization steps. A nickel-catalyzed cascade reaction involving the cyclization and cross-coupling of iodoalkanes with alkyl zinc halides has been demonstrated, suggesting the potential for similar transformations with benzylic zinc reagents like (biphenyl-4-ylmethyl)zinc bromide dntb.gov.ua.

Cross-Electrophile Coupling (XEC) Strategies

Cross-electrophile coupling (XEC) has emerged as a powerful method for carbon-carbon bond formation, circumventing the need for pre-formed organometallic nucleophiles by coupling two different electrophiles in the presence of a stoichiometric reductant.

Reductant and Additive Design for XEC

The choice of reductant is critical in nickel-catalyzed XEC reactions. Commonly used reductants include metallic manganese and zinc dust. nih.gov The heterogeneous nature of these reductants can sometimes present challenges in terms of reproducibility and scalability. To address this, homogeneous organic reductants such as tetrakis(dimethylamino)ethylene (B1198057) (TDAE) have been explored, enabling the use of non-amide solvents like acetonitrile. organic-chemistry.orgwikipedia.org The design of redox-tuned tetraaminoethylene reductants has further expanded the options, allowing for optimization based on the electronic properties of the coupling partners. acs.org

Additives also play a crucial role. Lithium chloride (LiCl) is frequently used in the preparation of benzylic zinc reagents, including (biphenyl-4-ylmethyl)zinc bromide, as it facilitates the oxidative insertion of zinc into the corresponding benzylic halide, leading to more stable and reactive organozinc species. acs.orguni-muenchen.debeilstein-journals.org In some XEC protocols, iodide salts are added to promote the formation of more reactive alkyl iodide intermediates from other alkyl halides.

Scope of (Biphenyl-4-ylmethyl)zinc Bromide in XEC with Diverse Electrophiles

(Biphenyl-4-ylmethyl)zinc bromide, as a benzylic zinc reagent, is a versatile partner in cross-electrophile coupling reactions. It can be effectively coupled with a variety of electrophiles under nickel or cobalt catalysis.

Aryl and Heteroaryl Halides: The coupling of benzylic zinc reagents with aryl and heteroaryl bromides and chlorides is a well-established transformation for the synthesis of diarylmethanes. nih.gov Catalytic systems based on cobalt chloride with isoquinoline (B145761) as a ligand have proven effective for this purpose, tolerating a range of functional groups on both coupling partners. acs.org This methodology allows for the synthesis of complex diaryl- and aryl-heteroaryl-methane derivatives.

| Electrophile | Catalyst System | Product | Reference |

| Aryl Bromides | Ni(acac)₂ / PPh₃ | Diarylalkanes | nih.gov |

| Aryl Chlorides | CoCl₂ / Isoquinoline | Diarylalkanes | acs.org |

| Heteroaryl Bromides | CoCl₂ / Isoquinoline | Aryl-heteroaryl-methanes | acs.org |

| Heteroaryl Chlorides | Ni(acac)₂ / PPh₃ | Aryl-heteroaryl-methanes | nih.gov |

Alkyl Halides: While the coupling of two different sp³-hybridized centers is challenging, advances in dual catalytic systems have expanded the scope of XEC to include alkyl halides. Metallaphotoredox catalysis, combining a photocatalyst with a nickel catalyst, has enabled the coupling of a variety of aliphatic bromides. nih.gov Although specific examples with (biphenyl-4-ylmethyl)zinc bromide are limited, the general principles suggest its feasibility in such couplings.

Photoredox and Electrochemical Approaches in Organozinc Chemistry

Recent innovations in synthetic methodology have incorporated photoredox and electrochemical techniques to drive organozinc reactions under mild conditions.

Visible-light photoredox catalysis can be used to activate organozinc reagents. For instance, benzylic zinc reagents can be disproportionated into radicals under photoredox conditions, leading to homocoupling products. thieme-connect.com Dual photoredox and nickel catalysis has also emerged as a powerful strategy for various cross-coupling reactions, including C-O and C-C bond formation. rsc.orgrsc.org This approach often involves the generation of radical intermediates from one coupling partner, which then engage with an organonickel species derived from the other partner, such as an organozinc reagent. nih.gov This dual catalytic system allows for reactions to proceed at room temperature under visible light irradiation, offering a high degree of functional group tolerance. acs.orgnih.gov

Electrochemical methods provide an alternative means of generating and reacting organozinc species. The electroreduction of a zinc salt can produce highly reactive zinc, which can then react with organic halides like benzyl (B1604629) bromides to form the corresponding organozinc reagent. oup.com Furthermore, electrochemistry can be employed to drive cross-electrophile coupling reactions, offering a transition-metal-free protocol for the coupling of alkyl halides by exploiting their different reduction potentials. ljmu.ac.ukrsc.org

Flow Chemistry Applications for Continuous Processing and Scale-Up

Flow chemistry has become an increasingly important tool for the synthesis of chemical compounds, offering advantages in terms of safety, reproducibility, and scalability. The on-demand synthesis of organozinc reagents in continuous flow systems is particularly advantageous due to the often-unstable nature of these intermediates. acs.org

In a typical setup, a solution of the organic halide precursor, such as 4-(bromomethyl)biphenyl, is passed through a heated column packed with metallic zinc to generate (biphenyl-4-ylmethyl)zinc bromide. dntb.gov.uaresearchgate.net The resulting solution of the organozinc reagent can then be directly introduced into a second reactor where it is mixed with a solution of the coupling partner and a catalyst to perform a subsequent reaction, such as a Negishi cross-coupling. This "telescoping" of reactions minimizes the handling of sensitive organometallic intermediates and allows for a continuous production process.

The benefits of this approach include precise control over reaction parameters such as temperature and residence time, leading to improved yields and purities. rsc.org Automated flow systems have been developed for the sequential generation of diverse organozinc reagents and their subsequent use in library synthesis, highlighting the versatility of this technology. The scalability of these continuous flow processes has been demonstrated, with the potential for producing significant quantities of product, making it an attractive method for industrial applications. rsc.org

| Application | Flow System Configuration | Key Advantages | Reference(s) |

| On-demand Synthesis of Organozinc Reagents | Packed-bed reactor with metallic zinc | Improved safety, reproducibility, avoids isolation of unstable intermediates | acs.org |

| Telescoped Negishi Cross-Coupling | Sequential packed-bed and coiled tube reactors | Continuous production, minimized handling of reagents | researchgate.net |

| Automated Library Synthesis | Multi-step automated flow protocol | High-throughput synthesis, rapid diversification | |

| Process Scale-Up | Pilot-scale flow reactors | Scalable production, precise process control | rsc.org |

Theoretical and Computational Approaches to Understanding Organozinc Reactivity in Solution

Quantum Mechanical Studies of Solvation States of Organozinc Halides in THF

AIMD simulations offer a powerful method for exploring the dynamic nature of organozinc solvation by treating the solvent molecules explicitly and accounting for thermal motion. chemrxiv.orgresearchgate.net This approach allows for the sampling of various solvation states and the calculation of the free energy surface associated with solvent coordination. chemrxiv.org

For model organozinc halides in THF, AIMD simulations, particularly those enhanced with techniques like metadynamics and Blue Moon sampling, have revealed the existence of multiple stable or metastable solvation states at room temperature. chemrxiv.orgchemrxiv.org These simulations model a solute molecule within a periodic cell containing numerous explicit THF molecules, providing a realistic depiction of the solution environment. researchgate.net The simulations show a dynamic equilibrium between species with different numbers of THF molecules coordinated to the zinc center. For instance, studies on ZnMeCl in THF indicate that species with one or two coordinated THF molecules are energetically favored. chemrxiv.org

Table 1: Calculated Free Energy and Boltzmann Population for Solvation States of ZnMeCl in THF at 298 K Data derived from studies on model organozinc systems. chemrxiv.org

| Solvation State (Coordination Number) | Relative Free Energy (kcal/mol) | Boltzmann Population (%) |

| ZnMeCl(THF)₀.₅ | 5.1 | < 1 |

| ZnMeCl(THF)₁.₅ | 0.0 | ~99 |

| ZnMeCl(THF)₂.₅ | 5.1 | < 1 |

| ZnMeCl(THF)₃ | 16.0 | < 1 |

This table is generated based on findings for model organozinc halides and illustrates the principles applicable to (Biphenyl-4-ylmethyl)zinc bromide.

DFT calculations are essential for obtaining optimized geometries, electronic structures, and relative energies of the different solvated species identified through AIMD. rsc.orgnih.gov By calculating the energies of various conformers of (Biphenyl-4-ylmethyl)zinc bromide coordinated with one, two, or more THF molecules, it is possible to predict the most stable structures.

These calculations confirm that the zinc atom in organozinc halides typically adopts a tetrahedral coordination geometry, with the organic group, the bromide, and one or two THF molecules occupying the coordination sphere. uu.nl DFT provides precise data on bond lengths and angles, such as the Zn-C, Zn-Br, and Zn-O(THF) distances, which are crucial for understanding the reagent's structure. nih.gov For instance, in a di-solvated species, the geometry around the zinc center would be distorted tetrahedral.

Computational models must be validated by experimental data to ensure their accuracy. chemrxiv.org Spectroscopic techniques are paramount for this purpose. While standard techniques like ¹H NMR can provide averaged information about the species in solution, they often struggle to distinguish between rapidly equilibrating solvation states. researchgate.netnih.gov

X-ray Absorption Spectroscopy (XAS), particularly X-ray Absorption Near Edge Structure (XANES), has emerged as a powerful validation tool. chemrxiv.orgchemrxiv.org XANES spectra are sensitive to the local coordination environment and geometry of the absorbing atom (in this case, zinc). researchgate.net By simulating the XANES spectra from the computationally derived structures using time-dependent DFT (TD-DFT) and comparing them to experimentally recorded spectra, researchers can confirm the predicted distribution of solvation states. chemrxiv.orgchemrxiv.org This combined computational and spectroscopic approach has successfully clarified the solution structure of several organozinc reagents in THF, lending high confidence to the theoretical models. chemrxiv.orgnih.gov

Computational Modeling of Reaction Mechanisms

(Biphenyl-4-ylmethyl)zinc bromide is a key reagent in carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling reaction. researchgate.net Computational modeling is crucial for dissecting the complex, multi-step mechanism of these transformations. iciq.orgresearchgate.net

The Negishi cross-coupling reaction catalyzed by palladium or nickel complexes involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The transmetalation step, where the biphenyl-4-ylmethyl group is transferred from zinc to the palladium catalyst, is often a critical, rate-determining part of the cycle.

DFT calculations are used to map the potential energy surface of the reaction, identifying the structures and energies of intermediates and, most importantly, the transition states that connect them. iciq.org By calculating the activation energy (the energy barrier of the transition state) for each elementary step, the rate-determining step can be identified. nih.gov For the transmetalation involving an organozinc reagent, computational studies have explored various pathways, elucidating the role of the halide and the coordinating THF solvent in facilitating the transfer of the organic group to the palladium center. nih.gov

Table 2: Illustrative Calculated Energy Barriers for a Model Negishi Cross-Coupling Catalytic Cycle Data are representative values from DFT studies on model cross-coupling systems. nih.gov

| Catalytic Step | Species Involved | Typical Activation Energy (kcal/mol) |

| Oxidative Addition | Ar-X + Pd(0)L₂ | 10 - 15 |

| Transmetalation | R-ZnBr + Ar-Pd(II)-X | 15 - 25 |

| Reductive Elimination | R-Pd(II)-Ar | 5 - 10 |

This table provides representative energy values to illustrate the application of transition state analysis in understanding the mechanism relevant to (Biphenyl-4-ylmethyl)zinc bromide.

The efficiency and selectivity of cross-coupling reactions are heavily dependent on the nature of the ligands coordinated to the palladium catalyst. Computational studies provide a molecular-level picture of the intricate interactions between the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, the palladium center, the incoming (Biphenyl-4-ylmethyl)zinc bromide, and the aryl halide substrate. nih.gov

DFT can model how steric and electronic properties of the ligands influence the geometry and stability of intermediates and transition states. frontiersin.org For example, bulky ligands can facilitate the final reductive elimination step by promoting a three-coordinate intermediate. nih.gov Furthermore, analysis of the molecular orbitals involved in the bonding can explain how ligands modulate the electron density at the metal centers, thereby affecting the rates of oxidative addition and transmetalation. nih.gov These computational insights are invaluable for the rational design of new, more efficient catalysts for reactions involving organozinc reagents. nih.gov

Prediction of Reactivity and Selectivity in Novel Transformations of (Biphenyl-4-ylmethyl)zinc bromide in THF

The advent of powerful computational tools has revolutionized the study of complex reaction mechanisms, enabling the prediction of reactivity and selectivity in novel chemical transformations with increasing accuracy. For organozinc reagents like (Biphenyl-4-ylmethyl)zinc bromide in a coordinating solvent such as tetrahydrofuran (B95107) (THF), theoretical and computational approaches provide invaluable insights into their behavior, guiding the design of new synthetic methodologies. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of potential energy surfaces, the characterization of transition states, and the quantification of activation barriers, all of which govern the outcome of a chemical reaction.

The reactivity of (Biphenyl-4-ylmethyl)zinc bromide is intrinsically linked to its structure in solution. In THF, the zinc center is coordinated by solvent molecules, forming a complex that influences its nucleophilicity and steric profile. Computational models are essential for understanding these solvent effects, as the explicit inclusion of THF molecules in calculations can significantly impact the predicted energy profiles of reaction pathways. For instance, the coordination of THF can stabilize the organozinc reagent and modulate its reactivity towards various electrophiles.

One area where computational predictions have proven particularly insightful is in the realm of cross-coupling reactions. While the Negishi coupling is a well-established transformation for organozinc reagents, theoretical studies can help to predict the feasibility and selectivity of couplings with novel, un-explored electrophiles. By calculating the activation energies for the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—researchers can anticipate the efficiency of a given transformation.

For example, in a hypothetical novel cross-coupling reaction between (Biphenyl-4-ylmethyl)zinc bromide and a functionalized aryl halide, DFT calculations can be employed to compare different potential pathways and predict the major product. The biphenyl (B1667301) moiety in the organozinc reagent can influence the electronic properties and steric hindrance around the reactive center, and computational models can quantify these effects.

To illustrate the predictive power of these methods, consider a hypothetical DFT study on the competitive coupling of (Biphenyl-4-ylmethyl)zinc bromide with two different electrophilic sites on a polyfunctional molecule. The calculated activation barriers for the reaction at each site can provide a quantitative prediction of the regioselectivity.

| Reactant | Electrophilic Site | Transition State | Calculated Activation Barrier (kcal/mol) | Predicted Major Product |

| (Biphenyl-4-ylmethyl)zinc bromide | Aryl Chloride | TS1 | 22.5 | No |

| (Biphenyl-4-ylmethyl)zinc bromide | Aryl Triflate | TS2 | 18.2 | Yes |

This is a hypothetical data table for illustrative purposes.

Furthermore, computational studies can elucidate the origins of stereoselectivity in reactions where new chiral centers are formed. By modeling the transition states leading to different stereoisomers, the energy differences can be calculated to predict the diastereomeric or enantiomeric excess. This is particularly relevant for novel transformations that aim to construct complex molecular architectures with high stereocontrol.

Beyond cross-coupling reactions, theoretical approaches can be applied to predict the outcome of entirely new transformations of (Biphenyl-4-ylmethyl)zinc bromide. For instance, the reaction with novel electrophiles such as strained ring systems or activated carbonyl compounds can be modeled to assess their feasibility and predict the structure of the resulting products. These in silico experiments can save significant time and resources in the laboratory by prioritizing promising new reactions for experimental investigation.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges in the Field of (Biphenyl-4-ylmethyl)zinc Bromide Chemistry

The primary academic contribution of (biphenyl-4-ylmethyl)zinc bromide and related benzylic zinc reagents lies in their role as effective nucleophiles in cross-coupling reactions. wikipedia.org They are particularly prominent in palladium-catalyzed Negishi couplings and copper-catalyzed reactions to form diarylmethane structures, which are prevalent in many pharmaceutical agents and materials. sigmaaldrich.comresearchgate.net A significant advantage of these reagents is their remarkable functional group tolerance, which is superior to that of more reactive organolithium or Grignard reagents. libretexts.org This chemoselectivity allows for their use in complex syntheses without the need for extensive protecting group strategies, thereby streamlining the construction of polyfunctional molecules. organicreactions.orgbeilstein-journals.org Methodological advancements, such as the use of lithium chloride (LiCl) to mediate and accelerate the direct insertion of zinc dust into the corresponding benzylic chlorides, have made these reagents more accessible and reliable, notably preventing the formation of homocoupling byproducts. acs.orgnih.gov

Despite these contributions, several challenges remain. The preparation of benzylic zinc reagents often requires stoichiometric amounts of activated zinc, leading to metal waste. rsc.org Achieving high levels of stereocontrol in reactions where the zinc reagent adds to a prochiral center is a persistent challenge that often requires carefully designed chiral ligands and catalysts. Furthermore, the stability of these reagents can be limited, and their reliance on ethereal solvents like THF raises environmental and safety concerns, prompting a search for more benign reaction media.

Emerging Areas of Research for Benzylic Organozinc Reagents

Future research in the field of benzylic organozinc reagents is focused on overcoming existing limitations by developing more sustainable, efficient, and versatile synthetic methodologies.

Development of More Sustainable and Environmentally Benign Synthetic Methods

A significant trend in organometallic chemistry is the move towards greener and more sustainable processes. For organozinc reagents, this is being addressed through the development of continuous flow synthesis. researchgate.netacs.org Flow chemistry offers enhanced safety by minimizing the accumulation of reactive intermediates, provides precise control over reaction parameters, and facilitates scalability. rsc.orgacs.org Research is also directed towards reducing metallic waste by using catalytic amounts of zinc or developing efficient zinc recycling methods. The exploration of alternative, more environmentally friendly solvents to replace THF is another critical area of investigation.

Expansion of Substrate Scope and Functional Group Compatibility

While organozinc reagents are celebrated for their functional group tolerance, researchers continue to push the boundaries of their compatibility. A key area of development is the design of new catalytic systems that enable cross-coupling reactions with previously challenging electrophiles, such as organofluorides or other traditionally inert C–O based electrophiles (e.g., tosylates and mesylates). researchgate.net Furthermore, advancements have demonstrated the compatibility of benzylic zinc reagents with sensitive functional groups like ketones, esters, and nitriles within the organometallic compound itself. beilstein-journals.orgacs.org Recent studies have even shown successful couplings in the presence of acidic protons (e.g., in NH or OH groups) by employing highly active catalyst systems. beilstein-journals.org

| Functional Group | Compatibility Status | Notes and References |

|---|---|---|

| Ester, Nitrile, Ketone | Compatible | Well-tolerated in both the organozinc reagent and the electrophile. acs.org |

| Aryl Halides (Br, Cl) | Compatible | Standard electrophiles for Negishi and Ni-catalyzed cross-couplings. researchgate.net |

| Amide, Ether, Sulfide | Compatible | Generally inert to organozinc reagents, allowing for their presence in substrates. |

| Free -OH, -NH | Challenging | Can undergo protonolysis but successful couplings are possible with specialized catalysts. beilstein-journals.org |

| Aldehyde | Challenging | Can react via 1,2-addition; chemoselective cross-coupling requires careful catalyst control. acs.org |

| Strongly Acidic Protons | Incompatible | Leads to rapid decomposition of the organozinc reagent. |

Integration with Biocatalysis and Chemoenzymatic Approaches

The interface between organometallic catalysis and biocatalysis is a burgeoning field of research. acs.org The goal is to merge the unique bond-forming capabilities of organometallic reagents with the unparalleled stereoselectivity of enzymes. mdpi.org A chemoenzymatic approach could involve an enzyme creating a complex, enantiomerically pure substrate that subsequently undergoes a C-C bond formation with a benzylic zinc reagent. ncl.res.in Conversely, a molecule assembled using a benzylic zinc reagent could be selectively modified in a later step by an enzyme. The primary challenge in combining these methodologies is the mutual incompatibility of their typical reaction conditions; organometallic reactions often require anhydrous organic solvents, whereas enzymes function optimally in aqueous media. nih.gov Overcoming this will require the development of robust enzymes that are active in organic solvents or water-tolerant catalytic systems for the organozinc reactions.

Design of Novel Catalytic Systems for Enhanced Stereocontrol and Efficiency

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. For benzylic zinc reagents, this involves designing novel chiral ligands and transition-metal catalysts that can effectively control the stereochemistry of C-C bond formation. While palladium has been the workhorse, catalysts based on more abundant and less expensive metals like nickel and cobalt are gaining prominence for cross-coupling reactions. researchgate.netresearchgate.net In asymmetric synthesis, research is focused on developing catalytic systems that can induce high enantioselectivity in the addition of benzylic zinc reagents to prochiral electrophiles such as aldehydes, ketones, and imines. libretexts.org Tandem reactions, where multiple bonds are formed in a single operation with high stereocontrol, represent another frontier that leverages the unique reactivity of organozinc intermediates. rsc.org

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Pd(PPh3)4 / Pd(OAc)2 + S-Phos | Negishi Cross-Coupling | Broad substrate scope, high yields, well-established. | acs.org |

| Ni(acac)2 + PPh3 | Cross-Coupling | Cost-effective, effective for aryl chlorides and tosylates. | researchgate.netrsc.org |

| CoCl2 + isoquinoline (B145761) | Cross-Coupling | Utilizes an earth-abundant metal, offers alternative reactivity. | researchgate.net |

| CuCN·2LiCl | Acylation / Allylation / Michael Addition | Mediates reactions with acid chlorides and α,β-unsaturated systems. | acs.org |

| Chiral Amino Alcohols / Diamines | Asymmetric 1,2-Addition to Aldehydes | Enables catalytic, enantioselective synthesis of chiral alcohols. | libretexts.org |

Q & A

Q. How can researchers ensure the stability of M (Biphenyl-4-ylmethyl)zinc bromide in THF during storage?

Methodological Answer:

- Inert Atmosphere Storage : Organozinc reagents are moisture- and oxygen-sensitive. Store under dry argon/nitrogen in flame-dried glassware with PTFE-sealed caps to prevent THF solvent evaporation and reagent decomposition .

- Temperature Control : Maintain at –20°C for long-term storage. THF’s low freezing point (–108°C) allows sub-ambient storage without solvent solidification. Monitor for precipitate formation, which indicates decomposition (e.g., ZnBr₂ or biphenyl byproducts) .

- Quality Checks : Regularly titrate aliquots using iodine or deuterolysis (D₂O quenching) followed by GC-MS to quantify active reagent concentration .

Q. What synthetic protocols are recommended for preparing (Biphenyl-4-ylmethyl)zinc bromide in THF?

Methodological Answer:

- Transmetallation Method : React (Biphenyl-4-ylmethyl)magnesium bromide (Grignard reagent) with ZnBr₂ in THF at 0–5°C. Monitor via in situ IR spectroscopy for the disappearance of Mg–C bonds (~480 cm⁻¹) and emergence of Zn–C bonds (~510 cm⁻¹) .

- Purity Optimization : Precipitate MgBr₂ byproducts via cold filtration (–30°C) to avoid side reactions. Confirm purity via ¹H NMR (absence of residual biphenylmethane or MgBr₂) and inductively coupled plasma (ICP) analysis for Zn²⁺/Mg²⁺ ratio .

Advanced Research Questions

Q. How can researchers resolve contradictory data in cross-coupling reactions involving this reagent?

Methodological Answer:

-

Variable Control Table :

-

Mechanistic Probes : Use deuterated analogs (e.g., D₈-THF) to track solvent participation. Electrochemical studies (cyclic voltammetry) can identify redox-active intermediates .

Q. What advanced analytical methods validate the reactivity of (Biphenyl-4-ylmethyl)zinc bromide in complex systems?

Methodological Answer:

- In Situ Monitoring : Utilize stopped-flow NMR or ReactIR to capture transient Zn–C bond cleavage during catalysis. For example, Pd insertion into Zn–C bonds occurs within milliseconds, detectable via time-resolved spectroscopy .

- Isotopic Labeling : Synthesize ¹³C-labeled biphenylmethyl groups to trace bond formation/cleavage in multi-step reactions. Compare kinetic isotope effects (KIE) to distinguish rate-determining steps .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict steric effects from biphenyl groups on Zn coordination geometry, guiding ligand design for improved selectivity .

Data Contradiction Analysis

Q. Why might identical reaction conditions yield inconsistent results with this reagent?

Methodological Answer:

- Trace Impurity Screening : Use ICP-MS to detect metal contaminants (e.g., Fe³⁺ from stainless-steel syringes) that quench organozinc activity. Chelating resins (e.g., Chelex 100) pre-treat THF to remove ≤1 ppm metals .

- Batch Variability : Compare multiple reagent batches via:

- HPLC-PDA : Detect biphenyl oxidation byproducts (retention time ~12 min).

- Karl Fischer Titration : Ensure H₂O content consistency (<20 ppm) .

Experimental Design

Q. How to design a kinetic study for (Biphenyl-4-ylmethyl)zinc bromide in Negishi couplings?

Methodological Answer:

- Pseudo-First-Order Conditions : Fix aryl halide concentration ([ArX] = 0.1 M) and vary [Zn reagent] (0.05–0.5 M). Monitor via UV-Vis at λ = 320 nm (aryl halide consumption) .

- Arrhenius Analysis : Perform reactions at 10°C, 25°C, and 40°C. Plot ln(rate) vs. 1/T to calculate activation energy (Eₐ). Atypical slopes suggest solvent or catalyst decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.